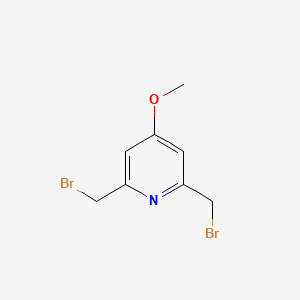
2,6-Bis(bromomethyl)-4-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(bromomethyl)-4-methoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of two bromomethyl groups at the 2 and 6 positions and a methoxy group at the 4 position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bromomethyl)-4-methoxypyridine typically involves the bromination of 2,6-bis(hydroxymethyl)-4-methoxypyridine. One common method is to react 2,6-bis(hydroxymethyl)-4-methoxypyridine with hydrobromic acid (HBr) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2,6-bis(hydroxymethyl)-4-methoxypyridine in a suitable solvent, such as acetic acid.
- Add an excess of hydrobromic acid to the solution.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and extract the product using an organic solvent like dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
2,6-Bis(bromomethyl)-4-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Pyridine derivatives with aldehyde or carboxylic acid functional groups.
Reduction: Pyridine derivatives with methyl groups replacing the bromomethyl groups.
科学的研究の応用
2,6-Bis(bromomethyl)-4-methoxypyridine has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the synthesis of novel materials, such as polymers and coordination complexes, with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
作用機序
The mechanism of action of 2,6-Bis(bromomethyl)-4-methoxypyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl groups can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition. The methoxy group can enhance the compound’s binding affinity and selectivity for its molecular targets.
類似化合物との比較
Similar Compounds
2,6-Bis(bromomethyl)pyridine: Lacks the methoxy group at the 4 position, which may affect its reactivity and binding properties.
2,6-Bis(hydroxymethyl)-4-methoxypyridine: Contains hydroxymethyl groups instead of bromomethyl groups, making it less reactive in nucleophilic substitution reactions.
2,6-Bis(chloromethyl)-4-methoxypyridine: Similar structure but with chloromethyl groups, which are less reactive than bromomethyl groups.
Uniqueness
2,6-Bis(bromomethyl)-4-methoxypyridine is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and binding properties. The bromomethyl groups make it highly reactive in nucleophilic substitution reactions, while the methoxy group can enhance its binding affinity and selectivity for specific molecular targets.
特性
CAS番号 |
86045-20-7 |
|---|---|
分子式 |
C8H9Br2NO |
分子量 |
294.97 g/mol |
IUPAC名 |
2,6-bis(bromomethyl)-4-methoxypyridine |
InChI |
InChI=1S/C8H9Br2NO/c1-12-8-2-6(4-9)11-7(3-8)5-10/h2-3H,4-5H2,1H3 |
InChIキー |
HFRMMXYBCNOMSM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=C1)CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


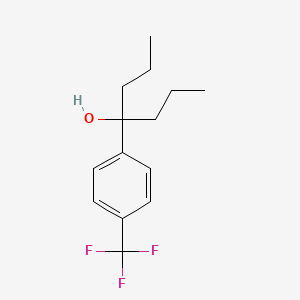
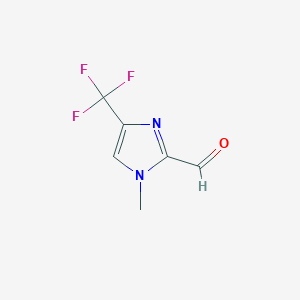
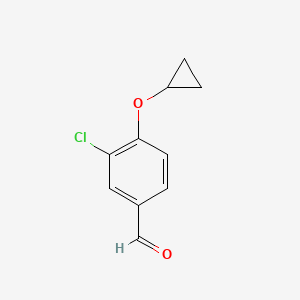
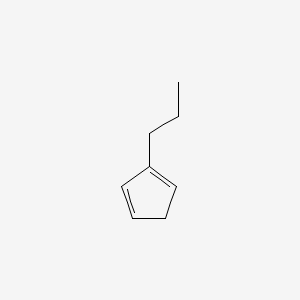
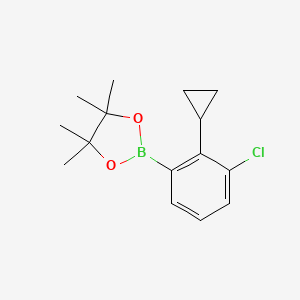
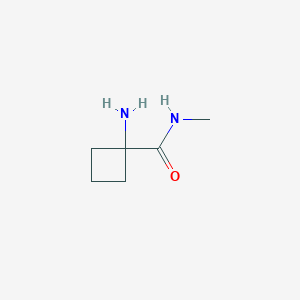
![[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)



![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline](/img/structure/B13983513.png)
![6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13983526.png)
![7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13983529.png)
![4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid](/img/structure/B13983530.png)
